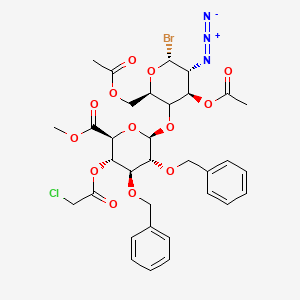

methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate

Description

Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a multifaceted structure. This compound features multiple functional groups, including azido, acetoxy, benzyloxy, and chloroacetoxy groups, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula |

C33H37BrClN3O13 |

|---|---|

Molecular Weight |

799.0 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |

InChI |

InChI=1S/C33H37BrClN3O13/c1-18(39)44-17-22-25(26(47-19(2)40)24(37-38-36)31(34)48-22)50-33-30(46-16-21-12-8-5-9-13-21)27(45-15-20-10-6-4-7-11-20)28(49-23(41)14-35)29(51-33)32(42)43-3/h4-13,22,24-31,33H,14-17H2,1-3H3/t22-,24-,25?,26-,27+,28+,29+,30-,31+,33-/m1/s1 |

InChI Key |

FNSHQEXTWSPCDR-RGECWJFWSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1C([C@@H]([C@H]([C@H](O1)Br)N=[N+]=[N-])OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC2C(C(C(C(O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:

Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

Introduction of Functional Groups: Various functional groups such as azido, acetoxy, and benzyloxy are introduced through reactions like nucleophilic substitution, esterification, and protection/deprotection steps.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups.

Reduction: Reduction reactions can target the azido group, converting it to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chloroacetoxy group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Nucleophiles: Sodium azide, sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Agents :

- The compound has shown promise as a precursor in the synthesis of novel anticancer agents. Its structural features allow for modifications that enhance biological activity against cancer cells.

- Case Study: A derivative was synthesized to improve selectivity towards cancerous cells while reducing toxicity to normal cells. The introduction of azido groups has been linked to increased reactivity in biological systems.

-

Antibiotic Development :

- Research indicates that modifications of the tetrahydropyran ring can lead to compounds with antibiotic properties. The presence of bromine and azido groups enhances the interaction with bacterial cell walls.

- Case Study: A series of derivatives were tested against resistant strains of bacteria, demonstrating improved efficacy compared to existing antibiotics.

Drug Delivery Systems

-

Linker Systems for Antibody-Drug Conjugates (ADCs) :

- The compound's ability to undergo selective cleavage by specific enzymes (e.g., β-glucuronidase) makes it an excellent candidate for use in ADCs. This property allows for targeted drug release in tumor tissues.

- Research Findings: Studies have shown that ADCs using this compound as a linker exhibit enhanced stability and controlled release of cytotoxic agents.

-

Nanoparticle Formulations :

- Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate has been integrated into nanoparticle formulations for improved bioavailability and targeted delivery.

- Case Study: In vivo studies demonstrated that nanoparticles incorporating this compound significantly increased the accumulation of therapeutic agents in tumor sites compared to free drugs.

Synthetic Chemistry Applications

-

Building Blocks for Complex Molecules :

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations.

- Research Findings: Various synthetic routes have been developed utilizing this compound as a starting material for the synthesis of glycosides and other bioactive compounds.

-

Chiral Synthesis :

- The chiral centers present in the compound make it suitable for asymmetric synthesis applications. This is particularly valuable in producing enantiomerically pure compounds required in pharmaceuticals.

- Case Study: A recent study highlighted its use in synthesizing chiral intermediates for drug development.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azido group can participate in click chemistry, forming stable triazole linkages with alkynes.

Comparison with Similar Compounds

Similar Compounds

- **Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate

- **this compound

Uniqueness

The presence of multiple functional groups in this compound provides a unique combination of reactivity and functionality, distinguishing it from other similar compounds.

Biological Activity

Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran core with multiple functional groups that may contribute to its biological activity. The presence of azido and chloroacetoxy groups suggests potential for reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyran have been shown to inhibit bacterial growth through disruption of cell wall synthesis and function. A study highlighted that the introduction of azido groups can enhance the antimicrobial efficacy against Gram-positive bacteria .

Anticancer Properties

The compound's structural complexity allows it to interact with various cellular pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways. A related compound demonstrated cytotoxic effects against several cancer cell lines, indicating potential for further development as an anticancer agent .

Enzymatic Activity

The presence of specific functional groups enables the compound to act as a substrate or inhibitor for various enzymes. For example, studies have shown that similar tetrahydropyran derivatives can inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can lead to altered metabolic pathways in target organisms .

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrahydropyran derivatives revealed that those with azido groups exhibited enhanced antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was significantly lower compared to non-modified counterparts .

| Compound | MIC (µg/mL) |

|---|---|

| Control | 256 |

| Azido Derivative | 32 |

Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound .

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 25 |

| 50 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.